molecular formula C15H11Cl2N3O2 B2481019 (2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide CAS No. 1427950-53-5

(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide

Cat. No.: B2481019
CAS No.: 1427950-53-5
M. Wt: 336.17
InChI Key: BNGWSFARWOZUJX-NSHDSACASA-N
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Description

(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide is a complex organic compound that features a dichloropyridine moiety and an indole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of (2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-methanol.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloropyridine-2-carboxylic acid: A precursor in the synthesis of the target compound.

    3,6-Dichloropyridine-2-carbonyl chloride: An intermediate in the synthetic route.

    Butyl 3,6-dichloropyridine-2-carboxylate: A related ester derivative.

Uniqueness

(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydro-1H-indole-2-carboxamide is unique due to its specific combination of a dichloropyridine moiety and an indole carboxamide structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

(2S)-1-(3,6-dichloropyridine-2-carbonyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O2/c16-9-5-6-12(17)19-13(9)15(22)20-10-4-2-1-3-8(10)7-11(20)14(18)21/h1-6,11H,7H2,(H2,18,21)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGWSFARWOZUJX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=N3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=N3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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